molecular formula C11H14N4OS B14912356 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol

2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol

Cat. No.: B14912356
M. Wt: 250.32 g/mol
InChI Key: QPCOVGBAPZTQGU-UHFFFAOYSA-N
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Description

2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol is an organic compound that features a tetrazole ring, a sulfur atom, and a secondary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The sulfur atom and secondary alcohol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and sulfur atom but lacks the secondary alcohol group.

    2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-one: An oxidized form of the compound with a ketone group instead of a secondary alcohol.

    2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-thiol: A reduced form of the compound with a thiol group instead of a secondary alcohol.

Uniqueness

2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol is unique due to the presence of both a tetrazole ring and a secondary alcohol group

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol

InChI

InChI=1S/C11H14N4OS/c1-11(2,16)8-17-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7,16H,8H2,1-2H3

InChI Key

QPCOVGBAPZTQGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSC1=NN=NN1C2=CC=CC=C2)O

Origin of Product

United States

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